Trovirdine

Descripción

HIV-1 reverse transcriptase inhibito

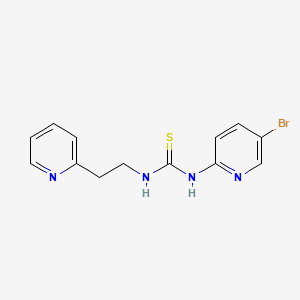

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCFDYZWQYGULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869977 | |

| Record name | N-(5-Bromopyridin-2-yl)-N'-[2-(pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149488-17-5 | |

| Record name | Trovirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149488175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROVIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K6J8614 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of Trovirdine

This document provides a comprehensive technical overview of the mechanism of action for this compound (also known as LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled for professionals in the fields of virology, pharmacology, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action

This compound is a potent, non-nucleoside inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), the essential viral enzyme that converts viral RNA into DNA for integration into the host genome.[1][2] As a member of the phenethylthiazolylthiourea (PETT) class of compounds, this compound exerts its antiviral effect by binding to a specific, allosteric site on the HIV-1 RT enzyme known as the NNRTI binding pocket.[2]

Enzyme kinetic studies have revealed that this compound's inhibition of HIV-1 RT is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with regard to the primer/template complex under steady-state conditions.[1] This indicates that this compound does not bind to the active site of the enzyme or compete with the natural substrates. Instead, its binding to the allosteric pocket induces a conformational change in the enzyme, distorting the active site and thereby inhibiting DNA synthesis. Computer modeling of the RT/NNI binding pocket has been used to understand the spatial arrangement of this compound and to guide the development of more potent derivatives.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Enzymatic and Antiviral Activity of this compound

| Assay Type | Target | Metric | Value | Cell Line (if applicable) | Reference |

| Enzymatic Inhibition | Wild-Type HIV-1 RT | IC₅₀ | 7 nM (0.007 µM) | N/A | [1][3][4] |

| Antiviral Activity | Wild-Type HIV-1 | EC₅₀ | 0.02 µM | MT-4 | [3] |

| Antiviral Activity | HIV-1 3B (Y181C Mutant) | ED₅₀ | 5 µM | MT-4 | [3] |

| Antiprotozoal Activity | Toxoplasma gondii tachyzoites | IC₅₀ | 18.89 ± 1.87 µM | N/A | [5] |

Table 2: Impact of Resistance-Associated Mutations on this compound Inhibition

| Mutation | Fold Decrease in Inhibition | Reference |

| Leucine to Isoleucine at position 100 (L100I) | 25-fold | [1] |

| Tyrosine to Cysteine at position 181 (Y181C) | 147-fold | [1] |

| Tyrosine to Leucine at position 188 (Y188L) | 12-fold | [1] |

Detailed Experimental Protocols

The quantitative data presented were derived from specific in vitro experiments. The methodologies for these key assays are detailed below.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay is designed to directly measure the inhibition of purified HIV-1 RT by a test compound.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HIV-1 RT.

-

Methodology:

-

The reaction is performed using a heteropolymeric primer/template, such as oligo-DNA paired with ribosomal RNA.[1]

-

Purified recombinant HIV-1 RT enzyme is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the primer/template and the deoxynucleoside triphosphate substrate (e.g., dGTP).[1][3]

-

The reaction proceeds under steady-state kinetic conditions.

-

The incorporation of radiolabeled or fluorescently tagged dNTPs into the newly synthesized DNA strand is measured.

-

The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Activity Assay (MTT Assay)

This cell-based assay measures the ability of a compound to protect host cells from the cytopathic effects of viral replication.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in protecting cells from HIV-1-induced death.

-

Methodology:

-

Human MT-4 cells, a T-lymphoid cell line highly susceptible to HIV-1 infection, are seeded into a 96-well microtiter plate.[3]

-

Cells are infected with a known titer of HIV-1.

-

Immediately following infection, the cells are treated with a range of concentrations of this compound. Control wells include uninfected cells and infected, untreated cells.

-

The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and induction of cytopathic effects in the untreated control wells.

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer.

-

The EC₅₀ value is determined by quantifying the concentration of this compound that preserves 50% of the cell viability compared to uninfected controls.[3]

-

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows described in this guide.

Caption: this compound's allosteric inhibition of HIV-1 Reverse Transcriptase.

Caption: Experimental workflow for the cell-based MTT antiviral assay.

References

In-Depth Technical Guide to Trovirdine (LY300046): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Trovirdine (LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection.

Core Chemical Structure and Identifiers

This compound, also known as LY300046, is a phenethylthiazolylthiourea (PETT) derivative. Its chemical structure is characterized by a central thiourea group linking a 5-bromopyridinyl moiety and a 2-pyridylethyl group.

| Identifier | Value |

| IUPAC Name | 1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea[1] |

| Molecular Formula | C13H13BrN4S[2][3] |

| Molecular Weight | 337.24 g/mol [2][3] |

| Canonical SMILES | S=C(NCCC1=NC=CC=C1)NC2=NC=C(Br)C=C2[4] |

| CAS Number | 149488-17-5 (free base)[2][3] |

| 148311-89-1 (hydrochloride)[1] |

Quantitative Biological and Physicochemical Data

This compound has demonstrated potent inhibitory activity against HIV-1 reverse transcriptase (RT). The following table summarizes key quantitative data available for this compound.

| Parameter | Value | Condition | Reference |

| IC50 (HIV-1 RT) | 7 nM | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. | [4] |

| EC50 | 0.02 µM | Antiviral activity against wild-type HIV-1 infected human MT4 cells. | |

| EC50 | > 5 µM | Protection of MT-4 cells from HIV-1 induced cytopathogenicity (MTT method). |

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Mechanism of Action of this compound.

Experimental Protocols

General Synthesis of this compound Analogs (Thiourea Synthesis)

Materials:

-

2-(2-Aminoethyl)pyridine

-

2-Bromo-5-isothiocyanatopyridine (or can be prepared in situ from 2-amino-5-bromopyridine and thiophosgene)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Isothiocyanate (if not commercially available): A solution of 2-amino-5-bromopyridine in an anhydrous solvent is added dropwise to a stirred solution of thiophosgene in the same solvent at a controlled temperature (often 0 °C). The reaction is typically stirred for several hours at room temperature. The solvent is then removed under reduced pressure to yield the crude isothiocyanate.

-

Thiourea Formation: The crude 2-bromo-5-isothiocyanatopyridine is dissolved in an anhydrous solvent. To this solution, an equimolar amount of 2-(2-aminoethyl)pyridine, also dissolved in the anhydrous solvent, is added dropwise at room temperature under an inert atmosphere.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried.

General Synthetic Workflow for this compound.

Conclusion

This compound (LY300046) is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its chemical structure and mechanism of action have been well-characterized, demonstrating significant in vitro activity. This guide provides core technical information for researchers and professionals in the field of drug development, summarizing the available data on its chemical properties, biological activity, and a general synthetic approach. Further investigation into its pharmacokinetic and pharmacodynamic profiles would be necessary for a complete understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - AdisInsight [adisinsight.springer.com]

Trovirdine: A Technical Overview of a Non-Nucleoside Reverse Transcriptase Inhibitor

Disclaimer: This document provides a summary of publicly available scientific information regarding the investigational anti-HIV agent Trovirdine (also known as LY300046). It is intended for researchers, scientists, and drug development professionals. Notably, comprehensive in vivo pharmacokinetic data for this compound, including details on its absorption, distribution, metabolism, and excretion (ADME) in humans, is not available in the public domain. The information presented herein is focused on its mechanism of action and in vitro pharmacodynamic properties.

Introduction

This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As an NNRTI, this compound exerts its antiviral activity by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Pharmacodynamics

The in vitro antiviral activity and enzymatic inhibition of this compound have been characterized, demonstrating its potency against HIV-1.

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro pharmacodynamic parameters for this compound.

| Parameter | Value | Cell Line/System | Description |

| IC50 | 7 nM | HIV-1 Reverse Transcriptase | Concentration required to inhibit the enzymatic activity of HIV-1 RT by 50%. |

| EC50 | 0.02 µM | MT-4 cells | Concentration required to protect 50% of MT-4 cells from HIV-1 induced cytopathic effects. |

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding event does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, it allosterically distorts the enzyme's structure, including the catalytically critical "fingers" and "thumb" subdomains, which impairs the proper positioning of the primer-template and the dNTP, ultimately halting DNA synthesis.

Pharmacokinetics

Despite reports of this compound entering Phase I clinical trials, detailed pharmacokinetic data from these studies, or from preclinical animal models, are not publicly available. Therefore, a comprehensive profile of its absorption, distribution, metabolism, and excretion (ADME) cannot be provided at this time. This lack of data prevents a thorough understanding of its half-life, clearance, volume of distribution, and potential for drug-drug interactions in vivo.

Experimental Protocols

The following sections describe generalized protocols for the types of in vitro assays used to determine the pharmacodynamic parameters of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Methodology:

-

Reagent Preparation: A reaction mixture is prepared containing a buffer, purified recombinant HIV-1 RT, a template-primer such as poly(A)•oligo(dT), and varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a deoxynucleoside triphosphate (dNTP) substrate, which is typically radiolabeled (e.g., [³H]dTTP) or fluorescently tagged.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Termination and Detection: The reaction is stopped, and the amount of newly synthesized, labeled DNA is quantified. This is often achieved by precipitating the DNA and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of RT inhibition is calculated for each this compound concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Activity in MT-4 Cells (EC50 Determination)

This cell-based assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection. The MTT assay is a common method for this purpose.

Methodology:

-

Cell Plating: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are seeded in a 96-well plate.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Viral Infection: A standardized amount of HIV-1 is added to the wells containing the cells and the test compound. Control wells include uninfected cells and infected cells without any drug.

-

Incubation: The plate is incubated for a period of 4-5 days, during which the virus replicates and causes cell death (cytopathic effect) in the absence of an effective inhibitor.

-

MTT Addition: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a spectrophotometer at approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell protection is calculated for each this compound concentration, and the EC50 value is determined from the dose-response curve.

Conclusion

This compound is a potent in vitro inhibitor of HIV-1 reverse transcriptase with significant antiviral activity in cell culture. Its mechanism of action is consistent with that of other non-nucleoside reverse transcriptase inhibitors. However, the lack of publicly available in vivo pharmacokinetic data for this compound limits a complete assessment of its potential as a therapeutic agent. Further research and the publication of clinical trial data would be necessary to fully characterize its pharmacokinetic profile and clinical utility.

Trovirdine's Inhibitory Activity Against HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory activity of trovirdine (LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI), against the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). This compound, a pyridinone derivative, demonstrates potent and specific inhibition of HIV-1 RT, a critical enzyme in the viral replication cycle. This document collates quantitative inhibitory data, details experimental methodologies for assessing its activity, and illustrates the underlying mechanism of action and experimental workflows through diagrams. The information presented is intended to support further research and development of NNRTIs in the context of antiretroviral therapy.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against both the isolated HIV-1 RT enzyme and the replication of the virus in cell culture. The following tables summarize the key quantitative data available for this compound and its analogs.

| Parameter | Value | Condition | Reference |

| IC50 | 7 nM | Against HIV-1 RT with oligo-DNA/ribosomal RNA as a heteropolymeric primer/template and dGTP as the substrate.[1] | MedchemExpress |

| EC50 | 0.12 µM | Against wild-type HIV-1 (IIIB strain) in MT-4 cells using an XTT assay. | MedchemExpress |

| EC50 | 0.02 µM | Against HIV-1 3B Y181C resistant mutant in human MT-4 cells, assessed by protection against viral-induced cytopathogenicity using an MTT assay.[1] | MedchemExpress |

| EC50 | > 5 µM | Against HIV-1 (clone 90) in MT-4 cells infected with HIV-1 IIIB using an XTT assay.[1] | MedchemExpress |

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs employ a distinct, non-competitive mechanism of inhibition.

NNRTIs bind to a hydrophobic pocket located approximately 10 Å away from the catalytic active site of the HIV-1 RT p66 subunit. This binding induces a conformational change in the enzyme, which distorts the active site and limits the mobility of the "thumb" and "finger" subdomains. This allosteric inhibition prevents the proper binding of the natural deoxynucleoside triphosphate (dNTP) substrates, thereby halting DNA polymerization and viral replication.

The primary resistance mutations associated with pyridinone NNRTIs, such as this compound, often occur within this binding pocket. Key mutations include K103N and Y181C. The Y181C mutation, in particular, lies adjacent to the conserved YG/MDD motif of the polymerase active site.

Figure 1: Mechanism of this compound Inhibition of HIV-1 RT.

Experimental Protocols

The following protocols are representative methodologies for determining the inhibitory activity of this compound against HIV-1 RT and its antiviral efficacy in cell culture.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl2, 0.1% (v/v) Triton X-100

-

Primer/Template: Poly(rA)/oligo(dT)12-18

-

Deoxynucleoside Triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

96-well microtiter plates

-

Scintillation counter and scintillation fluid

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations. The final DMSO concentration in the reaction should not exceed 1-2%.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, poly(rA)/oligo(dT) primer/template, and the desired concentration of this compound or control (DMSO vehicle).

-

Enzyme Addition: Add the purified HIV-1 RT to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

-

Precipitation and Washing: Precipitate the newly synthesized DNA on ice. Collect the precipitate on glass fiber filters and wash with 5% TCA followed by ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for HIV-1 RT Enzymatic Inhibition Assay.

Antiviral Activity Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

-

Human T-lymphoid cell line (e.g., MT-4, CEM)

-

HIV-1 laboratory strain (e.g., IIIB, NL4-3)

-

This compound (or other test compounds)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well cell culture plates

-

Reagents for measuring cell viability or viral protein production (e.g., XTT or MTT for cytopathic effect, p24 ELISA for viral antigen)

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Plating: Seed the T-lymphoid cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.

-

Virus Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.

-

Assay Readout:

-

Cytopathic Effect (CPE) Reduction Assay: If the virus causes cell death, add a viability reagent like XTT or MTT. The amount of colorimetric product is proportional to the number of viable cells.

-

p24 Antigen Capture ELISA: Collect the culture supernatant and measure the amount of HIV-1 p24 capsid protein, which is an indicator of viral replication.

-

-

Data Analysis:

-

For CPE reduction, calculate the percentage of cell protection for each drug concentration compared to the virus control (no drug) and cell control (no virus) wells.

-

For p24 ELISA, calculate the percentage of inhibition of p24 production for each drug concentration compared to the virus control.

-

Determine the EC50 (50% effective concentration) by plotting the percentage of protection or inhibition against the logarithm of the compound concentration.

-

Simultaneously, determine the CC50 (50% cytotoxic concentration) from uninfected cells treated with the compound to assess its toxicity. The selectivity index (SI) is calculated as CC50/EC50.

-

Figure 3: Workflow for Cell-Based Antiviral Activity Assay.

Conclusion

This compound is a potent NNRTI that effectively inhibits HIV-1 RT through a non-competitive, allosteric mechanism. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug development. Understanding the specific inhibitory characteristics and the methodologies to assess them is crucial for the design of novel NNRTIs that can overcome the challenges of drug resistance and improve therapeutic outcomes for individuals living with HIV-1. Further structural studies of this compound in complex with wild-type and mutant HIV-1 RT would provide valuable insights for the rational design of next-generation inhibitors.

References

Trovirdine: An In-Depth Technical Examination of its Antiviral Spectrum Beyond HIV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trovirdine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is well-characterized for its robust activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide explores the documented antiviral and antiparasitic activity of this compound beyond its primary indication, providing a comprehensive overview for researchers and drug development professionals. While extensive data on a broad antiviral spectrum remains limited in publicly accessible literature, this document synthesizes the available quantitative data, details relevant experimental methodologies, and presents key information in a structured format to facilitate further investigation and development. The primary focus of this guide is the in vitro activity of this compound against the protozoan parasite Toxoplasma gondii.

Introduction to this compound

This compound (LY300046) is a member of the phenylethylthiazolylthiourea (PETT) series of NNRTIs. Its primary mechanism of action against HIV-1 involves the allosteric inhibition of the viral reverse transcriptase enzyme, a critical component of the viral replication cycle. While its clinical development has centered on HIV-1, the potential for antiviral compounds to exhibit a broader spectrum of activity is a key area of interest in drug discovery. This guide delves into the existing evidence for this compound's activity against other pathogens.

In Vitro Activity Beyond HIV-1

Activity against Toxoplasma gondii

The most significant finding for this compound's activity beyond HIV-1 is its inhibitory effect on the obligate intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis. A study evaluating a panel of 44 antiretroviral compounds identified this compound as having potency against T. gondii tachyzoites in vitro.[1]

Table 1: In Vitro Inhibitory Activity of this compound against Toxoplasma gondii

| Pathogen | Assay Type | Cell Line | Endpoint | IC50 (µM) | Reference |

| Toxoplasma gondii (tachyzoites) | Growth Inhibition Assay | Not Specified | Inhibition of tachyzoite growth by 50% | 18.89 ± 1.87 | [1] |

Antiviral Spectrum: Data Gaps

Extensive searches of scientific literature did not yield specific data on the in vitro or in vivo activity of this compound against other common viruses such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Cytomegalovirus (CMV), or Influenza virus. This indicates a significant gap in the understanding of this compound's broader antiviral potential and highlights an area for future research.

Cytotoxicity Profile

Understanding the cytotoxicity of a compound is crucial for evaluating its therapeutic potential. Cytotoxicity of this compound has been assessed in human MT-4 cells using the MTT assay.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | CC50 (µM) | Reference |

| MT-4 (human T-cell line) | MTT Assay | 50% reduction in cell viability | 60 | [2] |

Experimental Protocols

Toxoplasma gondii Growth Inhibition Assay (Presumed Methodology)

Based on standard parasitological techniques, the following protocol is a likely representation of the methodology used to determine the IC50 of this compound against T. gondii tachyzoites.[1]

References

Trovirdine Hydrochloride vs. Trovirdine Free Base: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Trovirdine hydrochloride and this compound free base, focusing on the core physicochemical and pharmacokinetic properties that influence drug development and clinical efficacy. While direct comparative studies on the two forms of this compound are not extensively published, this document extrapolates from established principles of pharmaceutical salts and available data on this compound to offer a comprehensive overview for research and development professionals.

Executive Summary

This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. Like many amine-containing pharmaceuticals, this compound can exist as a free base or as a salt, with the hydrochloride salt being a common choice for formulation development. The selection of the free base or a salt form is a critical decision in the drug development process, as it can significantly impact the compound's solubility, stability, bioavailability, and manufacturability. This guide will explore these differences in the context of this compound, providing a foundational understanding for further research.

Physicochemical Properties: A Comparative Analysis

The primary distinction between a free base and its hydrochloride salt lies in the protonation of a basic nitrogen atom in the molecule. This seemingly minor chemical modification can lead to substantial differences in physical and chemical properties.

Table 1: Comparative Physicochemical Properties of this compound Free Base vs. Hydrochloride

| Property | This compound Free Base (Expected) | This compound Hydrochloride (Expected) | Rationale |

| Molecular Weight | Lower | Higher | Addition of HCl molecule |

| Aqueous Solubility | Low | High | The ionic nature of the salt form enhances interaction with polar water molecules. |

| Melting Point | Generally Lower | Generally Higher | The ionic lattice of the salt form typically requires more energy to break. |

| Hygroscopicity | Lower | Higher | Salts are more prone to absorbing moisture from the atmosphere. |

| Chemical Stability | May be less stable to oxidation | Generally more stable | Protonation of the amine can protect it from oxidative degradation. |

| Dissolution Rate | Slower | Faster | Higher solubility generally leads to a faster dissolution rate. |

Pharmacokinetic Profile: From Bench to Bedside

The differences in physicochemical properties between the free base and hydrochloride salt of this compound are expected to have a direct impact on its pharmacokinetic profile.

Table 2: Projected Pharmacokinetic Parameters of this compound Free Base vs. Hydrochloride

| Parameter | This compound Free Base | This compound Hydrochloride | Implications for Drug Development |

| Bioavailability | Potentially lower and more variable | Potentially higher and more consistent | The higher solubility and faster dissolution of the hydrochloride salt can lead to improved absorption from the gastrointestinal tract. |

| Cmax (Peak Plasma Concentration) | Likely lower | Likely higher | A faster absorption rate for the hydrochloride form would result in a higher peak plasma concentration. |

| Tmax (Time to Peak Plasma Concentration) | Likely longer | Likely shorter | The rapid dissolution of the salt form would lead to quicker absorption and a shorter time to reach Cmax. |

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal form of this compound for development, a series of standardized experiments would be necessary. The following are representative protocols.

Equilibrium Solubility Assay

Objective: To determine the aqueous solubility of this compound hydrochloride and this compound free base at different pH values.

Methodology:

-

An excess amount of the test compound (either the free base or hydrochloride salt) is added to a series of vials containing buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

-

The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro Dissolution Testing

Objective: To compare the dissolution rates of formulated this compound hydrochloride and this compound free base.

Methodology:

-

Tablets or capsules containing a known dose of either the free base or hydrochloride salt are prepared.

-

The dissolution test is performed using a USP dissolution apparatus (e.g., Apparatus 2, paddle method).

-

The dissolution medium is typically a buffered solution mimicking physiological conditions (e.g., 900 mL of 0.1 N HCl).

-

The apparatus is maintained at a constant temperature (37°C ± 0.5°C) and paddle speed (e.g., 50 rpm).

-

Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed by HPLC to determine the percentage of drug dissolved over time.

In Vivo Pharmacokinetic Study in an Animal Model

Objective: To compare the oral bioavailability and other pharmacokinetic parameters of this compound hydrochloride and this compound free base.

Methodology:

-

A suitable animal model (e.g., rats or dogs) is selected.

-

The animals are divided into two groups. One group receives an oral dose of the this compound free base formulation, and the other receives an equivalent dose of the this compound hydrochloride formulation.

-

Blood samples are collected from each animal at specified time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

The plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated bioanalytical method, such as LC-MS/MS.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each group and compared.

Visualizing the Drug Development Workflow

The decision to proceed with a salt or free base form of a drug candidate like this compound is a critical step in the drug development pipeline. The following diagram illustrates a simplified workflow for this decision-making process.

Caption: A simplified workflow for selecting between a free base and a salt form in drug development.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound exerts its antiviral effect by binding to a non-catalytic site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which allosterically inhibits its function and prevents the conversion of viral RNA into DNA, a critical step in the viral replication cycle.

Caption: The mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.

Conclusion

The choice between this compound hydrochloride and this compound free base carries significant implications for the drug's ultimate clinical success. The hydrochloride salt is anticipated to offer superior aqueous solubility and a faster dissolution rate, which would likely translate to improved bioavailability and more consistent patient outcomes. However, this may come at the cost of increased hygroscopicity and potential challenges in formulation. The free base, while likely less soluble, may offer advantages in terms of chemical stability and ease of handling during manufacturing. A comprehensive suite of pre-formulation and in vivo studies is essential to make an informed decision on the optimal form of this compound to advance through clinical development.

For Researchers, Scientists, and Drug Development Professionals

Phenethylthiazolylthiourea (PETT) Derivatives in HIV Research: An In-depth Technical Guide

This technical guide provides a comprehensive overview of Phenethylthiazolylthiourea (PETT) derivatives, a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV research. It covers their mechanism of action, structure-activity relationships, quantitative antiviral data, and detailed experimental protocols.

Mechanism of Action

PETT derivatives are allosteric inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. They bind to a hydrophobic pocket, known as the NNRTI binding pocket, which is distinct from the active site of the enzyme. This binding event induces a conformational change in the RT, which restricts the mobility of the p66 subunit's "thumb" and "finger" domains. This distortion of the enzyme's structure ultimately inhibits the polymerization of viral DNA, thereby halting the replication of HIV-1.

Caption: Allosteric inhibition of HIV-1 RT by PETT derivatives.

Structure-Activity Relationships (SAR)

The antiviral potency of PETT derivatives is governed by their chemical structure. SAR studies have identified key pharmacophoric features:

-

Phenethyl Moiety (Quadrant 1): This part of the molecule interacts with a hydrophobic channel in the NNRTI binding pocket. Substitutions on the phenyl ring can modulate this interaction.

-

Thiourea Linker (Quadrant 2): The thiourea group is crucial for binding, forming hydrogen bonds with amino acid residues in the binding pocket.

-

Thiazolyl Ring (Quadrant 3): This central heterocyclic ring acts as a scaffold.

-

"Right-Hand Side" Moiety (Quadrant 4): This region is often a substituted pyridyl ring, where modifications, such as halogenation, can significantly enhance antiviral activity and influence the resistance profile.[1] The stereochemistry of substituents can also profoundly affect anti-HIV activity, with "R" stereoisomers often showing higher potency.[2]

Caption: Key structure-activity relationships of PETT derivatives.

Quantitative Data Presentation

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of selected PETT derivatives.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Selected PETT Derivatives

| Compound | Target HIV-1 Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Trovirdine | Wild-type | MT-4 | 1 - 5 | >100 | >20,000 - 100,000 |

| This compound | Ile100 Mutant | MT-4 | 9 - 100 | >100 | >1,000 - 11,111 |

| This compound | Cys181 Mutant | MT-4 | 3 - 20 | >100 | >5,000 - 33,333 |

| Emivirine (MKC-442) | LAI Strain | MT-4 | 8 | >100 | >12,500 |

| Emivirine (MKC-442) | Y181C Mutant | MT-4 | >10,000 | >100 | - |

| Emivirine (MKC-442) | K103N/Y181C Mutant | MT-4 | >100,000 | >100 | - |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI = CC50 / EC50) is a measure of the drug's therapeutic window.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by PETT Derivatives

| Compound | Target HIV-1 RT Strain | IC50 (nM) |

| This compound | Wild-type | 0.6 - 5 |

| This compound | Ile100 Mutant | 20 - 50 |

| This compound | Cys181 Mutant | 4 - 10 |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits the enzymatic activity of HIV-1 RT by 50%.

Experimental Protocols

This colorimetric assay measures the ability of a compound to inhibit HIV-1-induced cytopathic effects and its toxicity to the host cells.

Materials:

-

Host cells (e.g., MT-4, CEM, PBMCs)

-

HIV-1 stock (wild-type or resistant strains)

-

Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)

-

PETT derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of culture medium.[3]

-

Compound Addition: Add 100 µL of culture medium containing serial dilutions of the PETT derivative to the appropriate wells. Include cell control (no virus, no compound), virus control (cells and virus, no compound), and compound toxicity control (cells and compound, no virus) wells.

-

Virus Infection: Add 50 µL of an appropriate dilution of HIV-1 stock to the test wells and virus control wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the EC50 from the virus-infected wells and the CC50 from the uninfected wells using dose-response curve analysis.

This is a cell-free assay to determine the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Template-primer (e.g., poly(rA)-oligo(dT)12-18)

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or DIG-dUTP/Biotin-dUTP)

-

PETT derivative stock solution (in DMSO)

-

Detection system (e.g., scintillation counter for radioactivity, or ELISA-based detection for non-radioactive methods)

-

Incubator (37°C)

Protocol:

-

Reaction Setup: In a reaction tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.

-

Inhibitor Addition: Add various concentrations of the PETT derivative to the reaction mixture. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Termination and Detection:

-

Radioactive method: Stop the reaction by adding EDTA. Spot the mixture onto DEAE filter mats, wash to remove unincorporated [3H]-dTTP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive (ELISA) method: The newly synthesized DNA is labeled with biotin and digoxigenin (DIG). Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA. Detect the incorporated DIG with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate (e.g., ABTS).

-

-

Absorbance Reading: For the ELISA method, read the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of RT inhibition against the log of the inhibitor concentration.

Caption: Workflows for MTT and HIV-1 RT inhibition assays.

References

- 1. Phenethylthiazolylthiourea (PETT) compounds as a new class of HIV-1 reverse transcriptase inhibitors. 2. Synthesis and further structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of stereo and regiochemistry towards wild and multidrug resistant HIV-1 virus: viral potency of chiral PETT derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Molecular Tapestry of Trovirdine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core molecular interactions of Trovirdine (also known as LY300046), a non-nucleoside reverse transcriptase inhibitor (NNRTI). This compound has been a subject of interest in the field of antiretroviral research. This document synthesizes key data, outlines experimental methodologies, and provides visual representations of its mechanism of action to facilitate a comprehensive understanding for researchers and professionals in drug development.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibitory activity against its primary target, the HIV-1 reverse transcriptase (RT), as well as off-target activity against other organisms. The following tables summarize the key quantitative data related to its efficacy.

| Target | Assay Conditions | IC50 |

| HIV-1 Reverse Transcriptase | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA) with dGTP substrate | 7 nM[1] |

| Organism | Inhibitory Effect | IC50 |

| Toxoplasma gondii (tachyzoites) | Inhibition of tachyzoite growth in vitro | 18.89 ± 1.87 µM[2] |

Molecular Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs that bind to a non-essential site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Enzyme kinetic studies have revealed that this compound's inhibition of HIV-1 RT is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with respect to the primer/template complex under steady-state conditions.[3] This indicates that this compound does not compete with the natural substrates for binding to the enzyme's active site but rather binds to a distinct allosteric site.

This compound's Interaction with HIV-1 Reverse Transcriptase

Caption: Mechanism of this compound's inhibition of HIV-1 Reverse Transcriptase.

Resistance to this compound

As with other NNRTIs, the efficacy of this compound can be compromised by the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase gene. These mutations alter the amino acid sequence of the enzyme, particularly in the NNRTI binding pocket, thereby reducing the binding affinity of the inhibitor.

Key mutations that have been identified to confer resistance to this compound include:

| Mutation | Fold Decrease in Inhibition |

| Leu100 | 25-fold[3] |

| Tyr181 | 147-fold[3] |

| Tyr188 | 12-fold[3] |

Docking studies have provided insights into the structural basis of these interactions, revealing spatial gaps around this compound's pyridyl ring within the binding pocket.[4] This has led to the suggestion that modifying this part of the molecule, for instance, by replacing the planar pyridyl ring with nonplanar structures like piperidinyl or piperazinyl rings, could enhance its potency and potentially overcome some resistance mechanisms.[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, this section outlines the general methodology for a key experiment used to characterize this compound's activity.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a typical in vitro assay to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT.

Caption: General workflow for an in vitro HIV-1 Reverse Transcriptase inhibition assay.

Detailed Steps:

-

Preparation of Reagents:

-

Dilute recombinant HIV-1 reverse transcriptase to the desired concentration in an appropriate buffer.

-

Prepare a stock solution of the heteropolymeric primer/template (e.g., oligo-DNA/ribosomal RNA).

-

Prepare a stock solution of the deoxynucleoside triphosphate (dNTP), such as dGTP, which may be radiolabeled for detection.

-

Create a serial dilution of this compound in a suitable solvent (e.g., DMSO) to obtain a range of concentrations for testing.

-

-

Assay Setup:

-

In a microplate, combine the HIV-1 RT enzyme, the primer/template, and each dilution of this compound. Include control wells with no inhibitor and wells with no enzyme.

-

Pre-incubate the mixture for a defined period to allow for the binding of the inhibitor to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the reverse transcription reaction by adding the dNTP substrate to all wells.

-

Incubate the plate at the optimal temperature for the enzyme's activity (typically 37°C) for a specific duration.

-

-

Reaction Termination and Detection:

-

Stop the reaction, for example, by adding a solution containing EDTA, which chelates the magnesium ions required for enzyme activity.

-

Quantify the amount of newly synthesized DNA. If a radiolabeled dNTP was used, this can be done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity, by fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase with a well-defined mechanism of action. Its efficacy is, however, susceptible to specific mutations within the NNRTI binding pocket. The data and protocols presented in this guide provide a foundational understanding of this compound's molecular interactions, which is crucial for the ongoing research and development of novel antiretroviral therapies. The exploration of structural modifications to overcome resistance remains a promising avenue for future drug design efforts.

References

Trovafloxacin: A Potential Therapeutic Avenue for Toxoplasmosis

A Technical Overview of Preclinical Data and a Clarification on Trovirdine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. Trovafloxacin was withdrawn from the market in most countries due to a risk of serious liver injury and is not approved for the treatment of toxoplasmosis.

This technical guide explores the preclinical evidence for trovafloxacin , a fluoroquinolone antibiotic, as a potential treatment for toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii. It is important to note that initial inquiries regarding "this compound" for toxoplasmosis did not yield any direct scientific evidence of its efficacy. This compound is documented as a non-nucleoside reverse transcriptase inhibitor developed for HIV-1. It is plausible that "this compound" was a misnomer for "trovafloxacin," which has published anti-toxoplasma activity. This document will focus on the scientific findings related to trovafloxacin.

Introduction to Toxoplasmosis and Treatment Gaps

Toxoplasmosis is a global parasitic disease that can cause severe neurological and ocular complications, particularly in immunocompromised individuals and during congenital infection. Current standard-of-care treatments, primarily a combination of pyrimethamine and sulfadiazine, are effective against the acute (tachyzoite) stage of the parasite but are associated with significant side effects and do not eradicate the chronic (bradyzoite) cyst stage. This creates a need for novel, more effective, and less toxic therapeutic agents.

Trovafloxacin: An Overview

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. Notably, preclinical studies have demonstrated its potent activity against Toxoplasma gondii.

Mechanism of Action against Toxoplasma gondii

While the precise mechanism of action of trovafloxacin against T. gondii is not fully elucidated, it is hypothesized to target the parasite's apicoplast, a non-photosynthetic plastid organelle essential for parasite survival. It is believed that, similar to its antibacterial action, trovafloxacin may inhibit the DNA gyrase or topoisomerase enzymes within the apicoplast, thereby disrupting its replication and function. This is supported by the known sensitivity of the apicoplast genome to other fluoroquinolones like ciprofloxacin.[1]

Preclinical Efficacy of Trovafloxacin

In Vitro Studies

Trovafloxacin has demonstrated significant inhibitory effects on the intracellular replication of T. gondii tachyzoites in vitro.[2][3]

Table 1: In Vitro Activity of Trovafloxacin and Related Fluoroquinolones against T. gondii

| Compound | 50% Inhibitory Concentration (IC50) (µM) | Reference |

| Trovafloxacin | 2.93 | [4] |

| Analog 1 | 0.53 | [4] |

| Analog 4 | Not specified, but 2-fold more active than Trovafloxacin | [1] |

| Ciprofloxacin | Inactive | [2] |

| Fleroxacin | Inactive | [2] |

| Ofloxacin | Inactive | [2] |

| Temafloxacin | Inactive | [2] |

Note: Analog 1 and Analog 4 are structural derivatives of trovafloxacin, highlighting the potential for structure-activity relationship studies to develop more potent compounds.[1][4]

In Vivo Studies

In a murine model of acute toxoplasmosis, orally administered trovafloxacin demonstrated remarkable efficacy in protecting infected mice from mortality.[2][3][5]

Table 2: In Vivo Efficacy of Trovafloxacin in a Murine Model of Acute Toxoplasmosis

| Daily Oral Dose (mg/kg) | Survival Rate (at 30 days) | Reference |

| 200 | 100% | [2][3][5] |

| 100 | 100% | [2][3][5] |

| 50 | 90% | [2][3][5] |

| 25 | Prolonged time to death | [2][3][5] |

Combination Therapy

Studies have also explored the synergistic potential of trovafloxacin with other anti-toxoplasma drugs. Combinations with clarithromycin, pyrimethamine, or sulfadiazine showed significantly enhanced activity compared to each drug alone in a murine model.[6][7][8] This suggests a potential role for trovafloxacin in combination regimens to enhance efficacy and potentially reduce individual drug dosages and associated toxicities.

Experimental Protocols

In Vitro Inhibition Assay

A common method to assess the in vitro activity of compounds against T. gondii is the [3H]uracil incorporation technique.[1]

Caption: Workflow for in vitro [3H]uracil incorporation assay.

In Vivo Murine Model of Acute Toxoplasmosis

The efficacy of trovafloxacin in vivo was evaluated using a murine model of acute infection.[5]

Caption: Workflow for in vivo murine model of acute toxoplasmosis.

Signaling Pathways and Drug Targeting

The primary target of fluoroquinolones in bacteria is the DNA gyrase/topoisomerase IV complex, which is crucial for DNA replication. A similar pathway is hypothesized in the T. gondii apicoplast.

Caption: Hypothesized mechanism of Trovafloxacin in T. gondii.

Conclusion and Future Directions

The preclinical data for trovafloxacin against Toxoplasma gondii are compelling, demonstrating potent in vitro and in vivo activity. However, the significant hepatotoxicity associated with trovafloxacin precludes its clinical use for this indication. Nevertheless, the findings highlight that the fluoroquinolone scaffold is a promising starting point for the development of novel anti-toxoplasma agents. Structure-activity relationship studies on trovafloxacin analogs have already shown the potential to enhance efficacy.[1][4] Future research should focus on designing and synthesizing novel fluoroquinolone derivatives that retain anti-parasitic activity while minimizing host cell toxicity. Further elucidation of the precise molecular target and mechanism of action within the parasite will be crucial for rational drug design and the development of a safer and more effective treatment for toxoplasmosis.

References

- 1. Anti-Toxoplasma gondii Activities and Structure-Activity Relationships of Novel Fluoroquinolones Related to Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trovafloxacin is active against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trovafloxacin is active against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Toxoplasma gondii activities and structure-activity relationships of novel fluoroquinolones related to trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Activity of trovafloxacin in combination with other drugs for treatment of acute murine toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of trovafloxacin in combination with other drugs for treatment of acute murine toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trovirdine In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovirdine (formerly known as LY300046) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a phenylethylthiazolylthiourea (PETT) derivative, it exhibits high specificity and low toxicity in preclinical studies. This compound functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively with respect to the nucleoside triphosphates.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity.

Data Presentation

The antiviral potency and cytotoxic profile of this compound are summarized in the tables below. This data is crucial for determining the therapeutic index of the compound.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Assay Type | Cell Line | Virus Strain | Parameter | Value | Reference |

| HIV-1 Reverse Transcriptase Inhibition | Cell-free | Recombinant HIV-1 RT | IC₅₀ | 7 nM | [2] |

| Anti-HIV-1 Activity | MT-4 | HIV-1 (Wild Type) | EC₅₀ | 0.02 µM | [2] |

Table 2: In Vitro Cytotoxicity of this compound

| Assay Type | Cell Line | Parameter | Value |

| Cytotoxicity | MT-4 | CC₅₀ | > 10 µM (Typical for NNRTIs with good selectivity) |

Note: Specific CC₅₀ values from the initial searches were not available, but a high selectivity index is implied by its development as a drug candidate. Researchers should determine the CC₅₀ in their specific cell line.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)

This assay measures the ability of this compound to inhibit the activity of recombinant HIV-1 RT in a cell-free system. A colorimetric assay is described below, which is a common non-radioactive method.

Principle:

This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the DNA synthesized by HIV-1 RT using a template strand. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction. The signal is inversely proportional to the RT inhibition.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound

-

Reaction Buffer (Tris-HCl, KCl, MgCl₂, DTT)

-

Template/Primer (e.g., poly(A) x oligo(dT)₁₅)

-

Biotin-dUTP and DIG-dUTP

-

dATP, dCTP, dGTP

-

Streptavidin-coated 96-well plates

-

Lysis Buffer

-

Anti-DIG-POD antibody

-

ABTS or other peroxidase substrate

-

Stop Solution (e.g., 1% SDS)

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in reaction buffer to obtain a range of test concentrations.

-

Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, template/primer, and dNTPs (including biotin-dUTP and DIG-dUTP).

-

Enzyme and Inhibitor Incubation: In a separate plate or tubes, pre-incubate the recombinant HIV-1 RT with each concentration of this compound (and a no-inhibitor control) for 15-30 minutes at 37°C.

-

Reaction Initiation: Add the reaction mix to the enzyme-inhibitor mixture to start the reverse transcription reaction.

-

Incubation: Incubate the reaction plate at 37°C for 1-2 hours.

-

Capture: Transfer the reaction products to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

-

Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

-

Detection: Add the anti-DIG-POD antibody solution and incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the peroxidase substrate (e.g., ABTS) and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

-

Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-HIV-1 Activity Assay (MTT-Based)

This cell-based assay determines the concentration of this compound required to protect MT-4 cells from HIV-1-induced cytopathic effects (CPE). Cell viability is measured using the MTT colorimetric assay.

Principle:

MT-4 cells, which are highly susceptible to HIV-1 infection and subsequent cell death, are infected with HIV-1 in the presence of varying concentrations of this compound. After an incubation period, the number of viable cells is quantified using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., IIIB strain)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

Plate reader

Protocol:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

-

Virus Infection: Add the HIV-1 stock to the wells at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days, or until significant CPE is observed in the virus control wells.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the cell and virus controls. Plot the percentage of protection against the logarithm of the this compound concentration to determine the EC₅₀ value.

Cytotoxicity Assay (Neutral Red Uptake)

This assay measures the cytotoxicity of this compound on host cells to determine its therapeutic index.

Principle:

The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3][4] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of living cells.[5] The amount of dye incorporated is proportional to the number of viable cells.

Materials:

-

MT-4 cells (or other relevant cell line)

-

This compound

-

Cell culture medium

-

96-well cell culture plates

-

Neutral Red solution (e.g., 50 µg/mL in culture medium)

-

Wash/Fixative solution (e.g., PBS with 1% CaCl₂ and 0.5% formaldehyde)

-

Solubilization solution (e.g., 1% acetic acid in 50% ethanol)

-

Plate reader

Protocol:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-compound control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).

-

Neutral Red Incubation: Remove the culture medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Carefully remove the dye solution and wash the cells with the wash/fixative solution.

-

Solubilization: Add 150 µL of the solubilization solution to each well and shake the plate for 10 minutes to extract the dye.

-

Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration compared to the no-compound control. Determine the CC₅₀ value from the dose-response curve.

Visualizations

References

Application Notes and Protocols for Trovirdine Cytotoxicity Testing in MT-4 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trovirdine (LY300046) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] Assessing the cytotoxicity of antiviral compounds like this compound is a critical step in the drug development process to ensure that the therapeutic concentration of the drug is not toxic to host cells. The MT-4 cell line, a human T-cell leukemia line, is highly susceptible to HIV-1 infection and is a common model for evaluating the efficacy and cytotoxicity of anti-HIV drugs.[2][3][4] This document provides a detailed protocol for determining the cytotoxicity of this compound in MT-4 cells using the MTT assay, along with relevant quantitative data and a hypothesized signaling pathway for its cytotoxic effects.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) or 50% effective dose (ED50) for this compound in MT-4 cells. These values are crucial for understanding the therapeutic index of the compound.

| Parameter | Concentration (µM) | Assay Method | Cell Line | Notes | Reference |

| EC50 | 0.02 | MTT | MT-4 | Concentration required for 50% protection from HIV-1 induced cytopathogenicity. | [1] |

| ED50 | > 5 | XTT | MT-4 | Antiviral activity determined against HIV-1 (clone 90). | [1] |

Experimental Protocol: this compound Cytotoxicity Testing in MT-4 Cells using MTT Assay

This protocol is adapted from standard MTT assay procedures for suspension cells.[5][6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5][6]

Materials

-

MT-4 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[3][9]

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

-

96-well flat-bottom plates

-

Phosphate Buffered Saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure

-

Cell Preparation:

-

Assay Setup:

-

Prepare a serial dilution of this compound in culture medium. The final concentrations should bracket the expected cytotoxic concentration.

-

Seed 100 µL of MT-4 cell suspension into each well of a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well.[8]

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Include control wells:

-

Cell Control: Cells with medium only (no this compound).

-

Blank Control: Medium only (no cells).

-

-

-

Incubation:

-

Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[1]

-

-

MTT Addition and Incubation:

-

Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other absorbance readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of cell control) x 100

-

-

Plot the percentage of cell viability against the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound cytotoxicity testing in MT-4 cells.

Hypothesized Cytotoxic Signaling Pathway

While the primary mechanism of this compound is the inhibition of HIV-1 reverse transcriptase, at cytotoxic concentrations, off-target effects can lead to cell death.[1] The exact cytotoxic signaling pathway in MT-4 cells is not well-documented. However, a plausible hypothesis based on the actions of other cytotoxic agents involves the induction of apoptosis.

Caption: Hypothesized apoptotic pathway induced by high concentrations of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MT-4. Culture Collections [culturecollections.org.uk]

- 3. accegen.com [accegen.com]

- 4. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. ubigene.us [ubigene.us]

Application Note & Protocol: Preparation of Trovirdine Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trovirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in antiretroviral therapy. Accurate and consistent preparation of stock solutions is critical for reliable in vitro and in vivo experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

For accurate preparation of molar solutions, refer to the chemical properties of this compound and its hydrochloride salt provided in the table below.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C13H13BrN4S | C13H14BrClN4S |

| Molecular Weight | 337.24 g/mol [1][2][3][4] | 373.70 g/mol [5] |

| CAS Number | 149488-17-5[1][2][6] | 148311-89-1[5] |

| Solubility in DMSO | ≥ 10 mg/mL[6], 100 mg/mL (with ultrasonic)[1][7] | Data not available |

| Appearance | White to off-white solid[7] | Data not available |

Experimental Protocol

1. Materials and Equipment

-